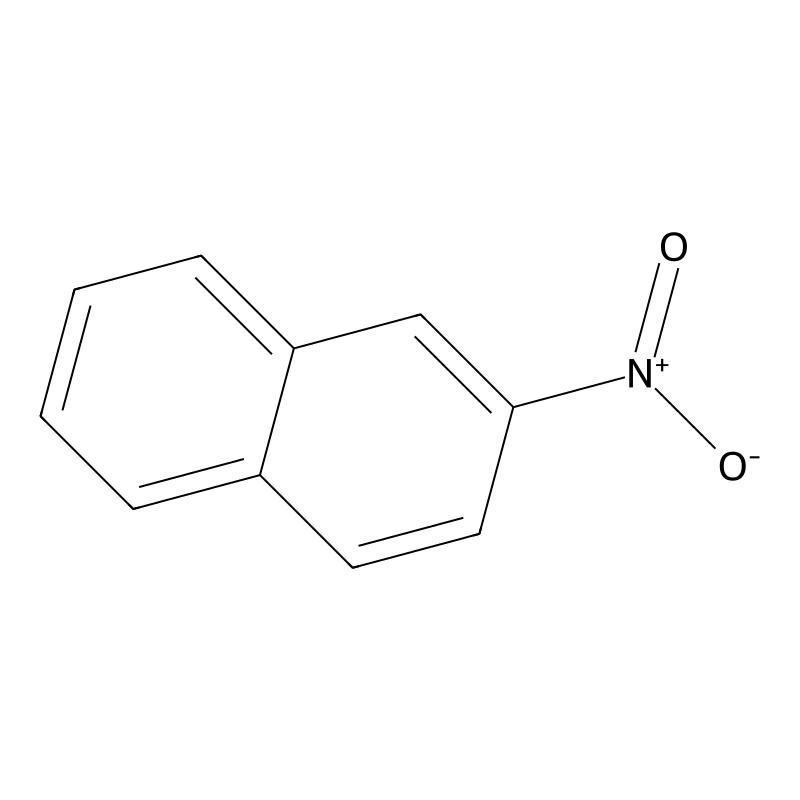

2-Nitronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.34e-05 M

Solubility in water: very poor

Insoluble

Synonyms

Canonical SMILES

Organic Synthesis and Chemical Modification

2-Nitronaphthalene serves as a starting material for the synthesis of various other organic compounds. Through chemical reactions like reduction, it can be converted to 2-aminonaphthalene, a crucial intermediate in the production of dyes and pharmaceuticals []. Additionally, researchers explore its reactivity in various substitution and coupling reactions to create novel functional molecules with diverse potential applications [].

Environmental Monitoring and Analysis

2-Nitronaphthalene is a minor component of engine exhaust and can be present in environmental samples like air and soil []. Due to its unique properties, researchers utilize it as a marker compound in environmental monitoring studies. Its presence can indicate the presence of other nitroaromatic compounds, some of which may be hazardous pollutants [].

Material Science and Crystal Engineering

The crystal structure and unique properties of 2-nitronaphthalene make it of interest in material science research. Studies explore its potential applications in areas like organic electronics and nonlinear optics due to its specific electrical and optical properties []. Additionally, researchers investigate its use in crystal engineering, studying how its molecular structure can influence crystal formation and properties [].

Reference Material and Toxicological Studies

2-Nitronaphthalene is an aromatic nitro compound with the molecular formula and a molecular weight of approximately 173.2 g/mol. It appears as a yellow crystalline solid with a melting point of 76°C and a boiling point of 315°C. This compound is insoluble in water but highly soluble in organic solvents such as ethyl alcohol and diethyl ether . It is recognized for its potential health hazards, being classified as a possible human carcinogen and toxic to aquatic organisms, which may lead to long-term environmental effects .

- Reduction Reactions: It can be reduced to 2-amino-naphthalene under specific conditions, such as in the presence of reducing agents like zinc dust or iron filings .

- Nitration: As an aromatic compound, it can undergo further nitration reactions, leading to the formation of more complex nitro derivatives .

- Oxidation: It can react with oxidizing agents, indicating its dual role as both a reducing and oxidizing agent under certain conditions .

The biological activity of 2-nitronaphthalene has been extensively studied, revealing its mutagenic properties. It has shown the ability to induce DNA damage in bacterial strains such as Salmonella typhimurium, indicating potential carcinogenic effects . Additionally, metabolites from 2-nitronaphthalene have been linked to bladder cancer in experimental models, highlighting its relevance in toxicology studies .

2-Nitronaphthalene can be synthesized through several methods:

- Nitration of Naphthalene: The primary method involves the direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid, yielding both 1-nitronaphthalene and 2-nitronaphthalene as products .

- Gas-Phase Reaction: Another method includes gas-phase reactions involving naphthalene and nitrogen pentoxide at room temperature, which can yield significant amounts of 2-nitronaphthalene .

2-Nitronaphthalene has various applications:

- Research Chemical: It is utilized in laboratories for research purposes, particularly in studies related to its mutagenic properties and environmental impact .

- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its reactivity .

Interaction studies have shown that 2-nitronaphthalene can react with various biological systems. For instance:

- Metabolic Pathways: In studies involving rats and monkeys, metabolites such as 2-amino-1-naphthyl sulfate were identified after administration of 2-nitronaphthalene, indicating its metabolic activation within biological systems .

- DNA Damage: The compound has been shown to preferentially inhibit the growth of DNA repair-deficient Escherichia coli, suggesting its role in inducing genetic mutations .

Several compounds are structurally similar to 2-nitronaphthalene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Nitronaphthalene | Nitro group at position 1 | More prevalent in environmental samples; less toxic. |

| Naphthalene | No nitro groups | Base structure; lacks the mutagenic properties. |

| 1-Aminonaphthalene | Amino group at position 1 | Derived from reduction; used in dye synthesis. |

| 2-Aminonaphthalene | Amino group at position 2 | Similar reactivity; used as an intermediate. |

Uniqueness of 2-Nitronaphthalene:

Unlike its isomer (1-nitronaphthalene), which is less toxic, 2-nitronaphthalene exhibits significant mutagenic activity and environmental persistence due to its specific structural orientation and reactivity patterns.

Physical Description

COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS.

Colorless solid.

XLogP3

Boiling Point

304 °C

Vapor Density

LogP

2.78

Melting Point

79.0 °C

79 °C

174°F

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard